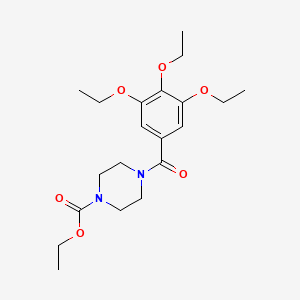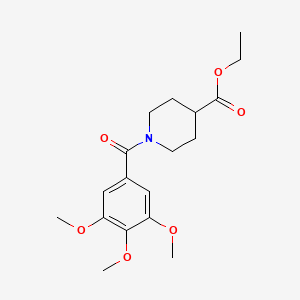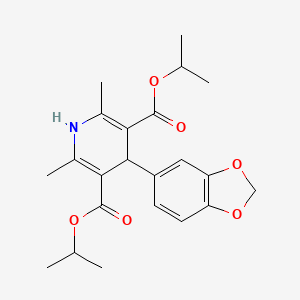![molecular formula C17H13ClN4O3S B3459432 4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3459432.png)
4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Overview
Description
“4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide” is a chemical compound . It is also known as Saflufenacil Metabolite M800H35 .
Molecular Structure Analysis
The molecular structure of a similar compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), has been reported . The complex crystallizes in the space group P21/n and includes two chloride ions and two N4-acetylsulfadiazine molecules coordinated to the metal center, each organic moiety being bonded to Cu(II) through a pyrimidinyl nitrogen atom .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with lipoxygenase-3 soybean complex receptors .
Mode of Action
It’s suggested that the compound may exhibit anti-inflammatory activity by interacting with its target receptors .
Biochemical Pathways
Given its potential anti-inflammatory activity, it may influence pathways related to inflammation and immune response .
Result of Action
Based on its potential anti-inflammatory activity, it may help to reduce inflammation and modulate immune response .
Advantages and Limitations for Lab Experiments
4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method and purity. This compound has been extensively studied for its potential therapeutic applications, making it a viable compound for drug development. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. Additionally, this compound has low bioavailability, limiting its potential for in vivo studies.
Future Directions
There are several future directions for the study of 4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One potential direction is the development of analogs of this compound with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound, particularly its inhibition of HDACs. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as viral infections and autoimmune diseases. Overall, this compound is a promising compound with potential for therapeutic applications and further scientific research.
Scientific Research Applications
4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-viral properties, inhibiting the replication of viruses such as HIV and hepatitis C virus.
Properties
IUPAC Name |
4-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)26(24,25)22-17-19-10-1-11-20-17/h1-11H,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRNRODMIUBDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-triethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3459357.png)
![N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3459365.png)



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B3459387.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide](/img/structure/B3459393.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3459399.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3459408.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B3459426.png)

![5,7-dimethyl-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3459452.png)
